

The Therapeutic Promise of Imidazole-5-Carboxaldehyde Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzyl-1H-imidazole-5-carboxaldehyde

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The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design of novel drugs. Among the diverse range of imidazole-containing compounds, those derived from the imidazole-5-carboxaldehyde core are emerging as a particularly promising class with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the current research, quantitative data, and experimental methodologies related to these compounds, with a focus on their anticancer and antimicrobial activities.

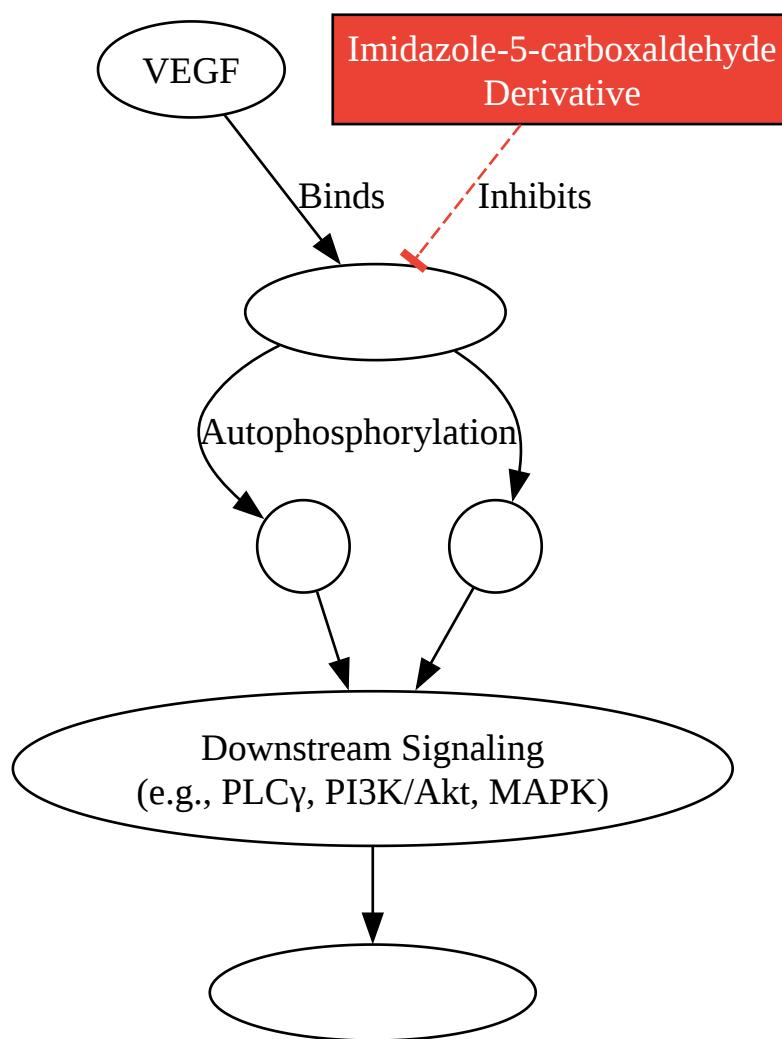
Anticancer Applications

Imidazole-5-carboxaldehyde derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

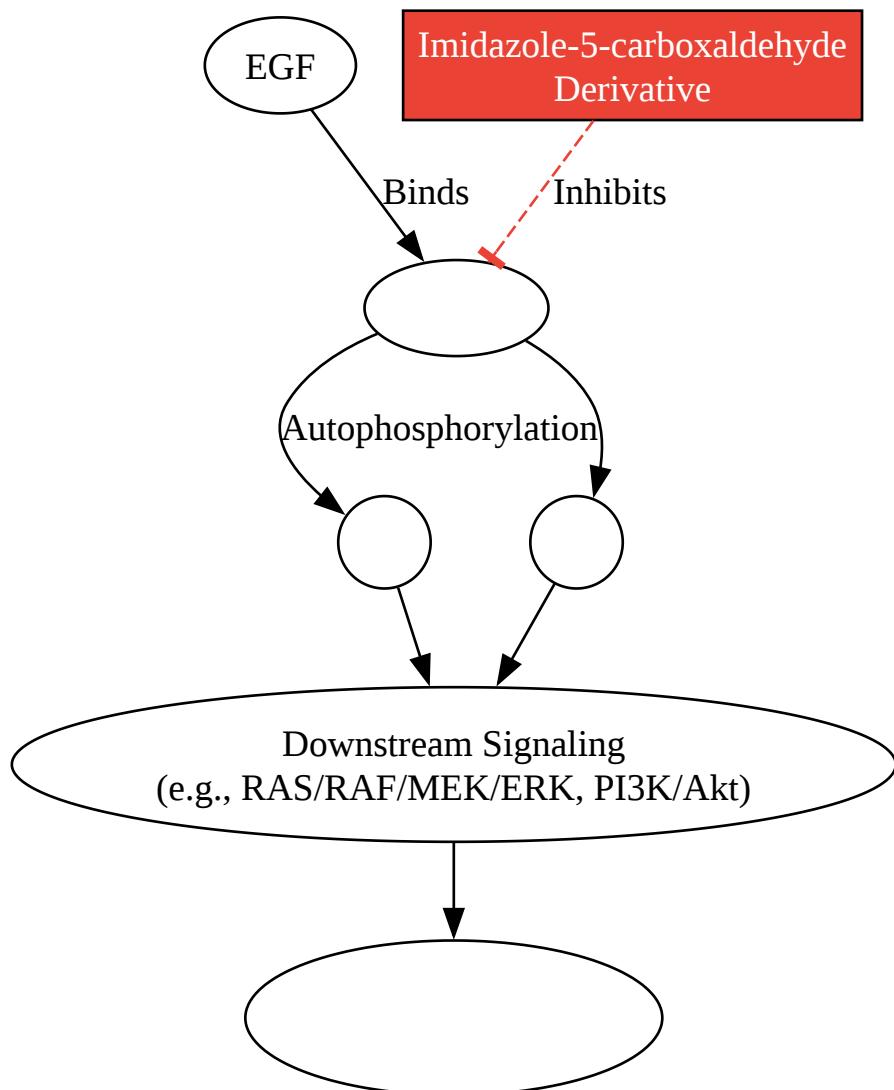
Several studies have highlighted the ability of imidazole-5-carboxaldehyde derivatives to inhibit receptor tyrosine kinases that are often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Certain imidazole-5-carboxaldehyde derivatives have shown potent inhibitory activity against VEGFR-2. For instance, a novel series of N-1 arylidene amino imidazole-2-thiones, derived from an imidazole carboxaldehyde precursor, displayed significant VEGFR-2 kinase inhibition[1].



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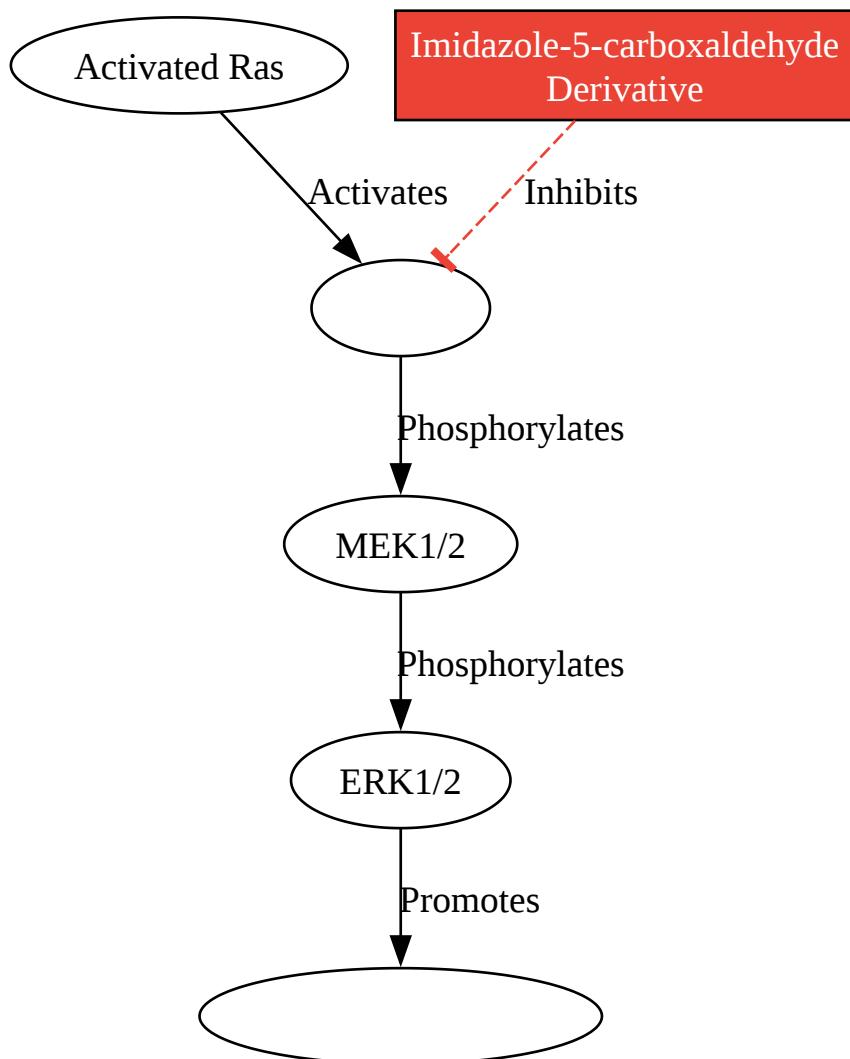
The Epidermal Growth Factor Receptor (EGFR) is another critical RTK implicated in various cancers. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation. Imidazole-based compounds have been designed as EGFR inhibitors, with some demonstrating potent enzymatic and antiproliferative activities[2][3][4][5][6].



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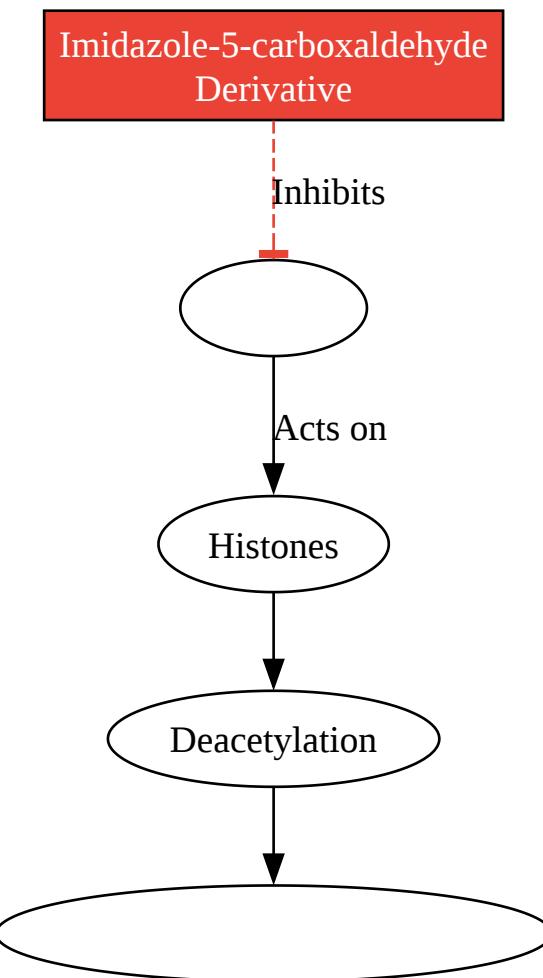
Inhibition of Serine/Threonine Kinases

The Raf family of serine/threonine kinases are central components of the MAPK/ERK signaling pathway. The B-Raf V600E mutation is a known driver in several cancers, including melanoma. Imidazole derivatives have been identified as potent inhibitors of B-Raf kinase^{[1][7][8]}.

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Sirtuin Inhibition

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including gene expression, metabolism, and DNA repair. The dysregulation of sirtuin activity is implicated in cancer. Imidazole derivatives are being investigated as sirtuin inhibitors[9][10][11]. For example, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate has been shown to have an inhibitory effect on SIRT6 in non-small cell lung cancer cell lines[12].

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Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the reported in vitro anticancer activities of various imidazole-5-carboxaldehyde derivatives.

Table 1: Cytotoxicity of Imidazole-5-Carboxaldehyde Derivatives against Cancer Cell Lines

Compound ID	Cancer Cell Line	IC50 (µM)	Reference
5	MCF-7 (Breast)	< 5	[1] [13]
HepG2 (Liver)	< 5	[1] [13]	
HCT-116 (Colon)	< 5	[1] [13]	
4d	MCF-7 (Breast)	Not specified, but active	[1]
HepG2 (Liver)	Not specified, but active	[1]	
HCT-116 (Colon)	Not specified, but active	[1]	
5a	MDA-MB-468 (Breast)	45.82 ± 1.32 (24h)	[14] [15]
BT-474 (Breast)	> 50 (24h)	[14] [15]	
5c	MDA-MB-468 (Breast)	43.46 ± 1.08 (24h)	[14] [15]
BT-474 (Breast)	35.98 ± 1.09 (24h)	[14] [15]	
5d	BT-474 (Breast)	35.56 ± 1.02 (24h)	[14] [15]
5e	BT-474 (Breast)	39.19 ± 1.12 (24h)	[14] [15]
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate	A549 (Lung)	250	[12]
NCI-H460 (Lung)	300	[12]	
Compound 3c	MDA-MB-231 (Breast)	1.98	[4]
T47D (Breast)	2.29	[4]	
MCF-7 (Breast)	4.07	[4]	
A549 (Lung)	3.56	[4]	
HT-29 (Colon)	2.87	[4]	

Compound 5b	H1975 (Lung)	5.22	[3]
Compound 5g	H1975 (Lung)	6.34	[3]

Table 2: Kinase Inhibitory Activity of Imidazole-5-Carboxaldehyde Derivatives

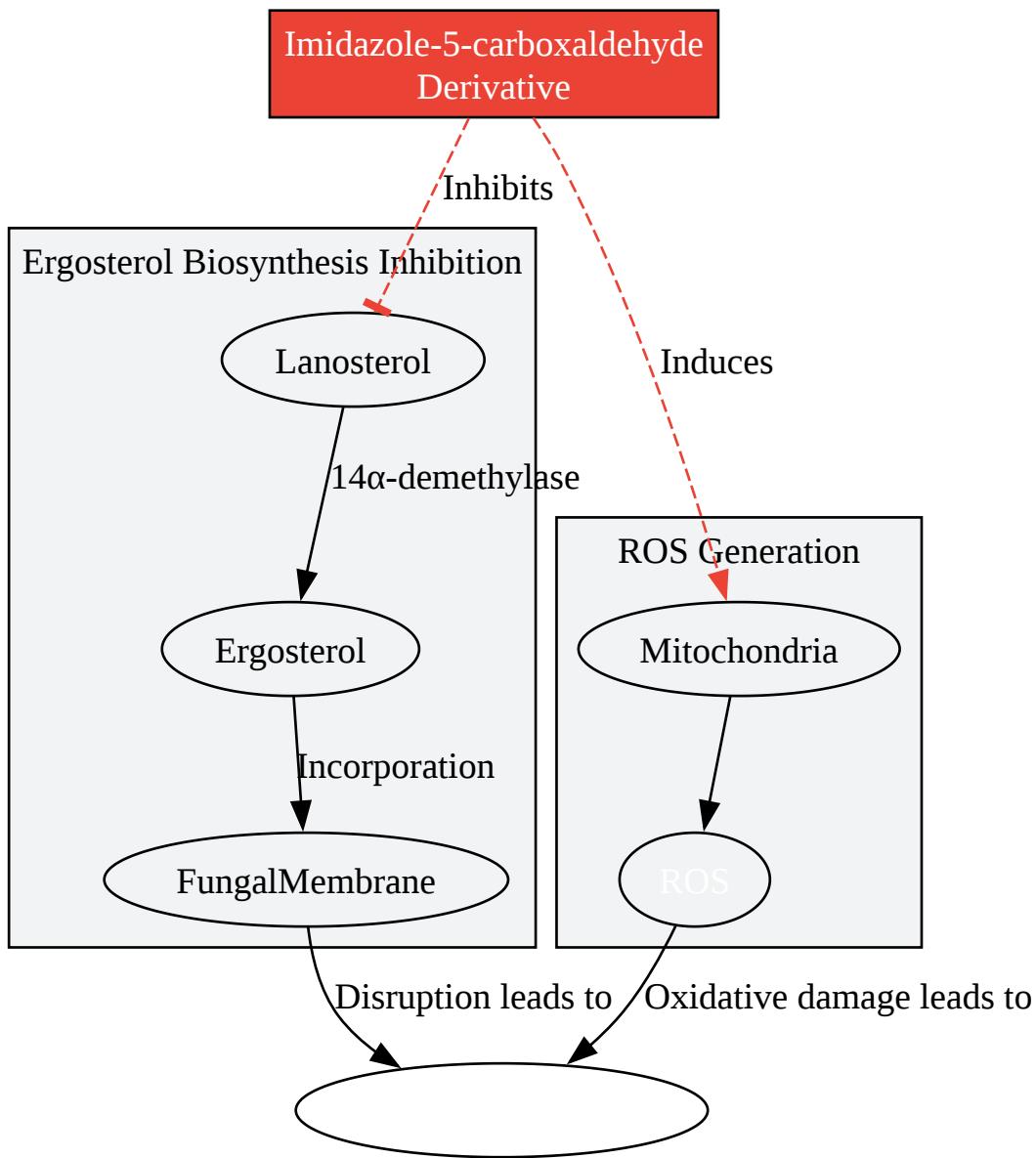
Compound ID	Target Kinase	IC50	Reference
4d	VEGFR-2	247.81 ng/mL	[1]
5	VEGFR-2	82.09 ng/mL	[1]
4d	B-Raf (V600E)	13.05 µg/mL	[1]
5	B-Raf (V600E)	2.38 µg/mL	[1]
2c	EGFR	617.33 ± 0.04 nM	[4][6]
2d	EGFR	710 ± 0.05 nM	[4][6]
3c	EGFR	236.38 ± 0.04 nM	[4][6]
5b	EGFR (WT)	30.1 nM	[3]
EGFR (T790M)		12.8 nM	[3]

Antimicrobial Applications

Derivatives of imidazole-5-carboxaldehyde have also been explored for their activity against a range of microbial pathogens, including bacteria and fungi.

Antifungal Activity

The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death. Additionally, some imidazole compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.



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Antibacterial Activity

The antibacterial properties of imidazole derivatives are also under investigation. While the exact mechanisms can vary, they often involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

Quantitative Data: In Vitro Antimicrobial Activity

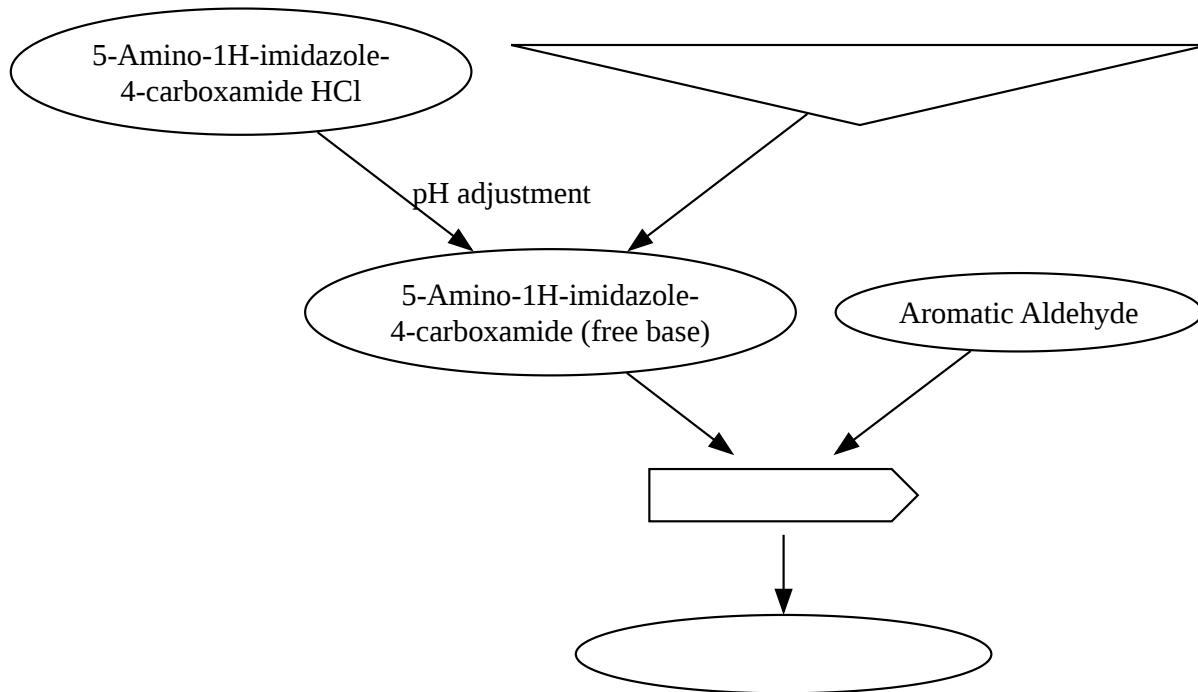
The following table summarizes the reported in vitro antimicrobial activities of various imidazole-5-carboxaldehyde derivatives.

Table 3: Minimum Inhibitory Concentration (MIC) of Imidazole-5-Carboxaldehyde Derivatives

Compound ID	Microorganism	MIC ($\mu\text{g/mL}$)	Reference
HL1	Staphylococcus aureus	625	[16]
MRSA		1250	[16]
HL2	Staphylococcus aureus	625	[16]
MRSA		625	[16]
Escherichia coli		2500	[16]
Pseudomonas aeruginosa		2500	[16]
Acinetobacter baumannii		2500	[16]
Thiosemicarbazone 1	Cladosporium cladosporioides	5.79 μM (MIC50)	[17]
Thiosemicarbazone 3	Cladosporium cladosporioides	2.00 μM (MIC50)	[17]

Synthesis of Imidazole-5-Carboxaldehyde Derivatives

A common and versatile method for the synthesis of therapeutically active imidazole-5-carboxaldehyde derivatives is through the formation of Schiff bases. This typically involves the condensation of an amino-substituted imidazole-4-carboxamide with a suitable aldehyde.



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Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the therapeutic potential of imidazole-5-carboxaldehyde compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the imidazole-5-carboxaldehyde derivative for a specified period (e.g., 24, 48, or 72 hours).

- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
- Compound Dilution: Prepare serial twofold dilutions of the imidazole-5-carboxaldehyde derivative in a suitable broth medium in a 96-well microtiter plate.
- Inoculation: Add the standardized microbial inoculum to each well.
- Incubation: Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

- Assay Components: The assay typically includes the purified kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound.

- Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
- Detection: The phosphorylation of the substrate is detected using various methods, such as radioactivity, fluorescence, or luminescence.
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with a test compound.

- Fungal Culture and Treatment: Grow the fungal culture in the presence of the imidazole derivative.
- Lipid Extraction: Harvest the fungal cells and extract the lipids, including ergosterol.
- Quantification: Quantify the ergosterol content using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
- Data Analysis: Compare the ergosterol levels in treated cells to those in untreated controls to determine the percentage of inhibition.

Reactive Oxygen Species (ROS) Generation Assay

This assay measures the production of ROS in cells following treatment with a test compound.

- Cell Loading: Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
- Compound Treatment: Treat the cells with the imidazole derivative.
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Conclusion

Imidazole-5-carboxaldehyde and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy in inhibiting key cancer-related signaling pathways and their broad-spectrum antimicrobial activity warrant further investigation. The availability of robust synthetic methodologies and a suite of well-established in vitro assays will facilitate the continued exploration and optimization of these compounds as lead candidates for the development of novel therapeutics. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic properties, and evaluating the *in vivo* efficacy and safety of the most promising derivatives. *vivo* efficacy and safety of the most promising derivatives.

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